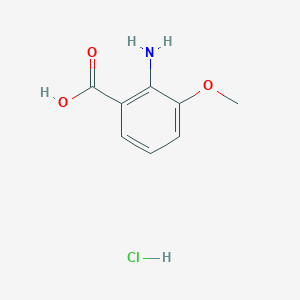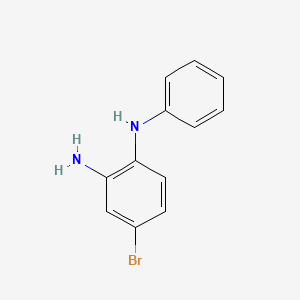
N-Phenylquinolin-7-amine
Vue d'ensemble
Description
N-Phenylquinolin-7-amine is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which includes a quinoline ring fused with a phenyl group, makes it a compound of interest for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenylquinolin-7-amine typically involves the reaction of aniline derivatives with quinoline precursors. One common method is the microwave-assisted synthesis, which involves the use of substituted aniline, acetone, and benzaldehyde on the surface of alumina impregnated with hydrochloric acid . This method is advantageous due to its efficiency and the ability to recycle and reuse catalysts.
Industrial Production Methods
Industrial production of this compound often employs green and sustainable chemistry approaches. These include solvent-free reactions, the use of ionic liquids, and photocatalytic synthesis using UV radiation . These methods not only enhance the yield but also reduce the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenylquinolin-7-amine undergoes various chemical reactions, including:
Alkylation and Acylation: Primary and secondary amines can be alkylated by reaction with primary alkyl halides, while acylation involves nucleophilic acyl substitution with acid chlorides or anhydrides.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives and reduction to form amine derivatives.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Alkylation: Primary alkyl halides are used under basic conditions.
Acylation: Acid chlorides or anhydrides are used in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include alkylated and acylated quinoline derivatives, quinone derivatives, and various substituted quinoline compounds.
Applications De Recherche Scientifique
N-Phenylquinolin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the production of dyes, catalysts, and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of N-Phenylquinolin-7-amine involves its interaction with various molecular targets and pathways. The compound can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, it can induce apoptosis in cancer cells by disrupting cell cycle progression and inhibiting angiogenesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A basic structure similar to N-Phenylquinolin-7-amine but without the phenyl group.
N-Phenylquinoneimine: Another derivative with a similar scaffold but different functional groups.
Uniqueness
This compound is unique due to its specific structure, which combines the quinoline ring with a phenyl group. This structural combination enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry and industrial processes .
Propriétés
IUPAC Name |
N-phenylquinolin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-2-6-13(7-3-1)17-14-9-8-12-5-4-10-16-15(12)11-14/h1-11,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVRZVOOHLMBEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C=CC=N3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80790432 | |
| Record name | N-Phenylquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80790432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688005-14-3 | |
| Record name | N-Phenylquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80790432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-amino-1-[(2R,3R,4S)-3,4-dihydroxy-5,5-bis(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B3279079.png)










![N-(2,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B3279148.png)

